molecular formula C3Cl2F4 B1297524 1,2-Dichlorotetrafluoropropene CAS No. 431-53-8

1,2-Dichlorotetrafluoropropene

Cat. No.: B1297524
CAS No.: 431-53-8
M. Wt: 182.93 g/mol
InChI Key: BJDGSGIFQVXSGD-UHFFFAOYSA-N
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Description

1,2-Dichlorotetrafluoropropene is a chemical compound with the molecular formula C3Cl2F4. It is a halogenated derivative of propene, characterized by the presence of two chlorine atoms and four fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This binding can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of potentially toxic byproducts . Long-term exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been associated with chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene have been linked to liver and kidney toxicity, as well as disruptions in metabolic processes .

Metabolic Pathways

1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .

Preparation Methods

1,2-Dichlorotetrafluoropropene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial production methods often involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: While less common, 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene can undergo oxidation and reduction reactions under specific conditions.

Scientific Research Applications

1,2-Dichlorotetrafluoropropene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology and Medicine: Research is ongoing to explore its potential use as a building block for the synthesis of biologically active molecules.

    Industry: This compound is used in the production of specialty chemicals, including refrigerants, solvents, and propellants.

Mechanism of Action

The mechanism of action of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine and fluorine atoms. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds .

In biological systems, its mechanism of action is less well understood, but it is believed to interact with cellular components through similar electrophilic interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

1,2-Dichlorotetrafluoropropene can be compared with other similar compounds, such as:

The uniqueness of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and physical properties compared to its analogs

Properties

IUPAC Name

1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDGSGIFQVXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334563
Record name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-53-8
Record name 1,2-Dichloro-1,3,3,3-tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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